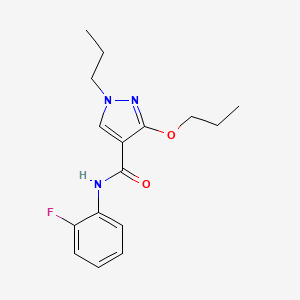
N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound could depend on various factors including its functional groups and the conditions under which the reactions are carried out. Detailed information about its reactivity could be obtained from experimental studies .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure and can be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Pyrazole derivatives have been synthesized and evaluated for their anticancer activities across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These compounds, characterized by their pyrazole carboxamide structure, demonstrated significant anticancer activity, notably against leukemia K-562 and SR cell lines. This highlights the potential of pyrazole derivatives as therapeutic agents in cancer treatment (Ahsan, 2012).
Cytotoxic Evaluation
Further studies on pyrazole-1-carboxamide analogues showed promising cytotoxicity against breast cancer cell lines, indicating the structural significance of the pyrazole core for anticancer activity. These findings suggest the potential of these compounds for further development as anticancer agents, highlighting their effectiveness and the importance of structure-activity relationships (SAR) in drug design (Ahsan et al., 2018).
Antimycobacterial Evaluation
Pyrazole carboxamide analogues have also been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis, showing moderate to high inhibitory activities. This suggests their potential as therapeutic agents against tuberculosis, particularly for strains resistant to conventional treatments (Ahsan et al., 2011).
Anticonvulsant Activity
Research into 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues for anticonvulsant activity revealed significant efficacy in minimal clonic seizure models. This underscores the potential of pyrazole derivatives in developing new treatments for epilepsy and related seizure disorders (Ahsan et al., 2013).
Nematocidal Activity
Additionally, certain fluorine-containing pyrazole carboxamides exhibit nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. This indicates the utility of these compounds in agrochemical applications, providing a novel approach to controlling nematode infestations in agriculture (Zhao et al., 2017).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Material Safety Data Sheets (MSDS) provide information about the potential hazards of a compound and the recommended safety precautions .
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-3-9-20-11-12(16(19-20)22-10-4-2)15(21)18-14-8-6-5-7-13(14)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPBETZXMDVJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1-[2-({[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2565304.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2565306.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(phenyl)methanone](/img/structure/B2565310.png)
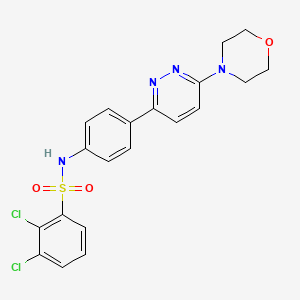
![2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2565313.png)
![diethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2565315.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2565318.png)
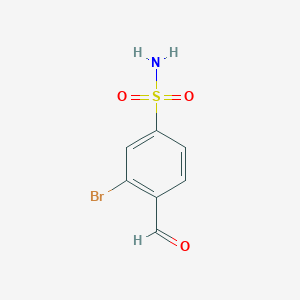
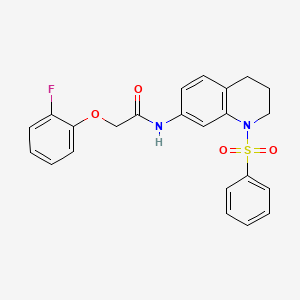
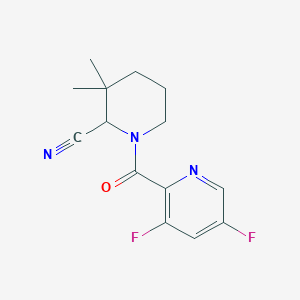

![tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate](/img/structure/B2565323.png)